Ethyl 2-methyl-4,4,4-trifluorobutyrate CAS number
Ethyl 2-methyl-4,4,4-trifluorobutyrate CAS number
An In-Depth Technical Guide to Ethyl 2-methyl-4,4,4-trifluorobutyrate (CAS: 143484-00-8): A Key Fluorinated Building Block for Advanced Synthesis
Abstract
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug discovery, offering unparalleled control over a compound's metabolic stability, lipophilicity, and binding affinity. Ethyl 2-methyl-4,4,4-trifluorobutyrate emerges as a highly valuable, yet specialized, building block in this domain. This technical guide provides an in-depth analysis of this compound, intended for researchers, medicinal chemists, and drug development professionals. We will explore its fundamental physicochemical properties, propose a robust synthetic pathway with detailed mechanistic insights, outline a comprehensive analytical characterization workflow, and discuss its strategic applications in the design of next-generation therapeutics. The unique combination of a trifluoromethyl group and an alpha-methyl substituent offers a powerful tool for modulating both pharmacokinetic and pharmacodynamic properties, making this synthon a subject of significant interest.
Introduction: The Strategic Value of Fluorinated Synthons
In the landscape of medicinal chemistry, the introduction of fluorine-containing moieties is a proven strategy for optimizing lead compounds. The trifluoromethyl (-CF3) group, in particular, is prized for its high metabolic stability and its ability to act as a bioisostere for groups like chlorine, enhancing binding selectivity and improving pharmacokinetic profiles.[1] Simultaneously, the introduction of a methyl group at a strategic position—often termed the "magic methyl" effect—can profoundly alter a molecule's properties by restricting conformation, blocking metabolic pathways, or improving cell permeability.[2]
Ethyl 2-methyl-4,4,4-trifluorobutyrate (CAS: 143484-00-8) is a chemical entity that uniquely combines these two powerful structural motifs. As a chiral building block, it provides a scaffold for creating complex molecules with precisely controlled stereochemistry, a critical factor in modern drug design.[3] This guide serves as a comprehensive resource for scientists looking to leverage the unique properties of this compound in their research and development programs.
Physicochemical and Spectroscopic Profile
The foundational step in utilizing any chemical reagent is a thorough understanding of its physical and chemical identity. Ethyl 2-methyl-4,4,4-trifluorobutyrate is a liquid at standard temperature and pressure.[4] Its core properties are summarized below.
Table 1: Core Properties of Ethyl 2-methyl-4,4,4-trifluorobutyrate
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 143484-00-8 | [4][5] |
| Molecular Formula | C₇H₁₁F₃O₂ | [5] |
| Molecular Weight | 184.16 g/mol | [4][5] |
| Synonym(s) | Ethyl 4,4,4-trifluoro-2-methylbutanoate | [4] |
| Boiling Point | 142-145 °C | [4] |
| Purity (Typical) | ≥95% |[4] |
Spectroscopic Characterization
Verifying the identity and purity of the compound is paramount. Based on its structure, the following spectroscopic signatures are expected. These data are predictive and should be confirmed empirically.
Table 2: Predicted Spectroscopic Data for Structural Verification
| Technique | Expected Signature | Rationale |
|---|---|---|
| ¹H NMR | δ ~4.2 (q) : -O-CH₂-CH₃δ ~2.8 (m) : -CH(CH₃)-CH₂-CF₃δ ~2.4 (m) : -CH(CH₃)-CH₂-CF₃δ ~1.3 (d) : -CH(CH₃)-δ ~1.2 (t) : -O-CH₂-CH₃ | The quartet and triplet are characteristic of an ethyl ester. The diastereotopic protons of the -CH₂-CF₃ group and the adjacent methine proton will form a complex multiplet. The alpha-methyl group will appear as a doublet. |
| ¹³C NMR | δ ~175 : C=O (ester)δ ~125 (q) : -CF₃δ ~61 : -O-CH₂-δ ~38 (q) : -CH₂-CF₃δ ~35 : -CH(CH₃)-δ ~16 : -CH(CH₃)-δ ~14 : -O-CH₂-CH₃ | The trifluoromethyl carbon will appear as a quartet due to C-F coupling. The adjacent methylene carbon will also show coupling to the fluorine atoms. |
| ¹⁹F NMR | δ ~ -60 to -70 (t) | The three equivalent fluorine atoms will appear as a triplet due to coupling with the adjacent -CH₂- group. |
| FT-IR (Neat) | ~1740 cm⁻¹ (strong) : C=O stretch (ester)~1100-1300 cm⁻¹ (strong) : C-F stretches | The strong carbonyl absorption is indicative of the ester functional group, while the strong bands in the lower wavenumber region are characteristic of the C-F bonds of the trifluoromethyl group. |
| Mass Spec (EI) | M⁺ at m/z 184.16 . Fragments corresponding to loss of -OCH₂CH₃ (m/z 139), -COOCH₂CH₃ (m/z 111), and other characteristic cleavages. | The molecular ion peak confirms the molecular weight. Fragmentation patterns will help confirm the overall structure. |
Synthesis and Mechanistic Insights: A Proposed Protocol
Commercially available, Ethyl 2-methyl-4,4,4-trifluorobutyrate can also be synthesized in a laboratory setting. A common and effective strategy for introducing an alpha-substituent to an ester is through the alkylation of its corresponding enolate. This guide proposes a robust, two-step protocol starting from the readily available Ethyl 4,4,4-trifluorobutyrate (CAS: 371-26-6).
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of Ethyl 2-methyl-4,4,4-trifluorobutyrate.
Detailed Experimental Protocol
Materials:
-
Ethyl 4,4,4-trifluorobutyrate (1.0 eq)
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene (1.1 eq)
-
Methyl iodide (1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: Slowly add the LDA solution (1.1 eq) to the cooled THF. Stir for 10 minutes. Subsequently, add a solution of Ethyl 4,4,4-trifluorobutyrate (1.0 eq) in anhydrous THF dropwise over 30 minutes, ensuring the internal temperature remains below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Causality: LDA is a strong, non-nucleophilic base, which is critical for quantitatively deprotonating the α-carbon without competing Sₙ2 attack on the ester carbonyl. The low temperature (-78 °C) is essential to prevent side reactions and ensure the kinetic stability of the lithium enolate.
-
-
Alkylation: Add methyl iodide (1.2 eq) dropwise to the enolate solution at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Causality: Methyl iodide is a highly reactive electrophile for the Sₙ2 reaction with the nucleophilic enolate. A slight excess ensures complete consumption of the enolate. Allowing the reaction to warm slowly promotes the alkylation reaction to completion.
-
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Causality: The NH₄Cl quench neutralizes any remaining LDA and protonates the enolate, preventing undesired reactions during extraction. Ethyl acetate is a suitable organic solvent for extracting the product.
-
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
-
Causality: The brine wash removes residual water. MgSO₄ is a drying agent. Column chromatography is necessary to separate the desired product from unreacted starting material and any potential side products.
-
Post-Synthesis Analytical Workflow
Confirming the successful synthesis and purity of the final compound is a non-negotiable step. A logical workflow ensures all criteria are met.
Caption: A self-validating workflow for the analytical characterization of the synthesized product.
Applications in Drug Discovery and Development
The true value of Ethyl 2-methyl-4,4,4-trifluorobutyrate lies in its potential as a precursor to more complex, biologically active molecules.
-
Metabolic Blocking: The trifluoromethyl group is exceptionally stable to oxidative metabolism by cytochrome P450 enzymes.[1] Incorporating this building block can protect an adjacent site from metabolic degradation, thereby increasing the half-life of a drug candidate.
-
Conformational Constraint: The α-methyl group restricts the rotational freedom around the adjacent single bonds. This pre-organization can lock a molecule into its bioactive conformation, leading to a significant increase in binding affinity for its biological target.[2]
-
Modulation of Physicochemical Properties: The lipophilic -CF₃ group (Hansch π value of +0.88) can enhance membrane permeability and improve oral bioavailability.[1]
Conceptual Role in Kinase Inhibitor Design
Many kinase inhibitors bind to the ATP pocket of their target enzyme. The structure of Ethyl 2-methyl-4,4,4-trifluorobutyrate makes it an ideal starting point for building fragments that can be elaborated into potent and selective inhibitors.
Caption: Conceptual pathway from building block to a functional kinase inhibitor.
Safety, Handling, and Storage
As with any chemical reagent, proper handling is essential. The following information is synthesized from safety data for structurally similar fluorinated esters.[6] Users must consult the specific Safety Data Sheet (SDS) provided by the supplier before use.
Table 3: Safety and Handling Summary
| Hazard Category | Description and Precautionary Statements | Source(s) |
|---|---|---|
| Acute Hazards | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | [6] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection (safety goggles/face shield). Use only outdoors or in a well-ventilated area (fume hood). | [7][8] |
| First Aid | IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. | [7] |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. | [7] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. |[7] |
Conclusion
Ethyl 2-methyl-4,4,4-trifluorobutyrate is more than a simple ester; it is a sophisticated chemical tool. By combining the metabolic stability of a trifluoromethyl group with the conformation-directing properties of an α-methyl group, it offers a compelling starting point for the synthesis of novel, high-value molecules. Its utility in constructing chiral centers and introducing fluorine makes it a strategic asset for researchers and drug development professionals aiming to address complex challenges in medicinal chemistry and materials science. A thorough understanding of its synthesis, characterization, and safe handling, as outlined in this guide, is the first step toward unlocking its full potential.
References
- Alachem Co., Ltd.
- Sigma-Aldrich.
- Fisher Scientific.
- Sigma-Aldrich.
- ECHEMI. Ethyl (2E)
- Aurochemicals.
- Chem-Impex.
- Carl ROTH.
- PubChem.
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
PMC. The Magic Methyl and Its Tricks in Drug Discovery and Development. [Link]
-
Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jelsciences.com [jelsciences.com]
- 4. Ethyl 2-methyl-4,4,4-trifluorobutyrate | 143484-00-8 [sigmaaldrich.com]
- 5. 143484-00-8 | Ethyl 2-methyl-4,4,4-trifluorobutyrate - Alachem Co., Ltd. [alachem.co.jp]
- 6. Ethyl 3-methyl-4,4,4-trifluorobutanoate | C7H11F3O2 | CID 228896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. aurochemicals.com [aurochemicals.com]
